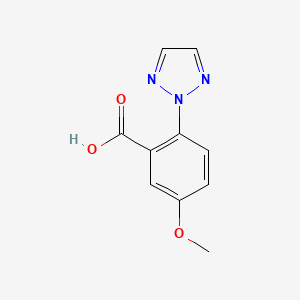
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of cinnamic acids, which are phenylpropanoids This compound is characterized by a butoxy group attached to the para position of the cinnamic acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 4-butoxybenzaldehyde with malonic acid in the presence of a base such as pyridine and piperidine . The reaction typically proceeds under reflux conditions, resulting in the formation of 4-butoxycinnamic acid.
Industrial Production Methods: While specific industrial production methods for 4-butoxycinnamic acid are not well-documented, the general approach involves large-scale Knoevenagel condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (2E)-3-(4-butoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The double bond in the cinnamic acid structure can be reduced to form saturated derivatives.
Substitution: The butoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the butoxy group under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of saturated cinnamic acid derivatives.
Substitution: Formation of substituted cinnamic acid derivatives with various functional groups.
Applications De Recherche Scientifique
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-butoxycinnamic acid involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
(2E)-3-(4-butoxyphenyl)prop-2-enoic acid can be compared with other cinnamic acid derivatives:
Propriétés
Formule moléculaire |
C13H16O3 |
|---|---|
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
3-(4-butoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H16O3/c1-2-3-10-16-12-7-4-11(5-8-12)6-9-13(14)15/h4-9H,2-3,10H2,1H3,(H,14,15) |
Clé InChI |
AAHNIBROSVVFRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[2-(Morpholin-4-YL)ethyl]piperidin-4-amine](/img/structure/B8756510.png)









